molecular formula C3H4ClNO B104239 2-Chloroethyl isocyanate CAS No. 1943-83-5

2-Chloroethyl isocyanate

Cat. No.: B104239
CAS No.: 1943-83-5
M. Wt: 105.52 g/mol
InChI Key: BCMYXYHEMGPZJN-UHFFFAOYSA-N
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Description

2-Chloroethyl isocyanate, also known as this compound, is a useful research compound. Its molecular formula is C3H4ClNO and its molecular weight is 105.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87418. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Isocyanates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Repair Inhibition

2-Chloroethyl isocyanate, a product of 1,3-bis(2-chloroethyl)-1-nitrosourea decomposition, inhibits the rejoining of DNA strand breaks induced by UV radiation in human fibroblasts. This inhibition specifically affects the ligase step of excision repair, potentially amplifying cytotoxicity in DNA repair mechanisms (Fornace, Kohn, & Kann, 1978).

Synthesis and Chemical Analysis

This compound has been labeled with 14C or 13C for synthesis and study of various chemical compounds, such as 4-tert butyl [3-(2-chloroethyl ureido] benzene), demonstrating its utility in detailed chemical research and analysis (Azim et al., 1993).

Role in Therapeutic Nitrosoureas

The concentration of this compound produced during the breakdown of therapeutic nitrosoureas like BCNU and CCNU was evaluated. Studies suggest that isocyanates play a minor role in the overall cytotoxicity of nitrosoureas, indicating the importance of understanding the by-products of drug decomposition in therapeutic contexts (Hilton, Maldarelli, & Sargent, 1978).

Formation of Chemical Compounds

Research into the formation of specific chemical compounds, such as N-(2-Chloroethyl)morpholine-4-carboxamide, involves the reaction of this compound with other compounds, highlighting its role in the synthesis of complex molecules (Ujam et al., 2014).

Impact on RNA Metabolism

The isocyanate decomposition products of nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea have been found to be more effective than the parent compounds in inhibiting the processing of nucleolar and nucleoplasmic RNA, suggesting a role in affecting RNA metabolism in cancer research (Kann, Kohn, Widerlite, & Gullion, 1974).

Mechanism of Action

Target of Action

2-Chloroethyl isocyanate is a member of the nitrosourea class of compounds . Nitrosoureas are known to have a broad spectrum of activity against experimental tumors . They are one of the few groups of compounds that can cross the so-called blood-brain barrier at therapeutically effective concentrations .

Mode of Action

The mode of action of this compound involves alkylation of macromolecules . This process can proceed either directly via an SN2 reaction or via the formation of a chloroethyl carbonium ion . The compound decomposes to yield an alkyl diazohydroxide and isocyanic acid or an alkyl isocyanate .

Biochemical Pathways

It is known that nitrosoureas, the class of compounds to which this compound belongs, can cause dna damage, leading to cell death .

Pharmacokinetics

It is known that nitrosoureas, in general, are lipid-soluble and can cross the blood-brain barrier . This suggests that this compound may also have these properties.

Result of Action

The result of the action of this compound is the alkylation of macromolecules, leading to DNA damage and cell death . This makes it a potential candidate for use in the treatment of tumors .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to be unstable in aqueous solution and can degrade spontaneously to reactive alkylating and carbamoylating intermediates . It is also known to be corrosive and potentially carcinogenic . Therefore, its storage and handling require specific conditions for safety and stability .

Safety and Hazards

2-Chloroethyl isocyanate is flammable and toxic if swallowed, in contact with skin, or if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It causes severe skin burns and eye damage .

Properties

IUPAC Name

1-chloro-2-isocyanatoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4ClNO/c4-1-2-5-3-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMYXYHEMGPZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062080
Record name Ethane, 1-chloro-2-isocyanato-
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Molecular Weight

105.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1943-83-5
Record name 2-Chloroethyl isocyanate
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Record name 2-Chloroethyl isocyanate
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Record name 2-Chloroethyl isocyanate
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Record name Ethane, 1-chloro-2-isocyanato-
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Record name Ethane, 1-chloro-2-isocyanato-
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Record name 2-chloroethyl isocyanate
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Record name 2-CHLOROETHYL ISOCYANATE
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Synthesis routes and methods I

Procedure details

57 parts of 1-chloroethylcarbamyl chloride are introduced into 700 parts by volume of isopropyl isocyanate at 22° C., the solution is heated to 70° C. in the course of 1.5 hours, whilst passing a slight stream of nitrogen through it, and the reaction product is condensed in a cold trap at -70° C. 12 parts (43% of theory) of vinyl isocyanate, of boiling point 38.5° C./1,013 mbar, and 0.85 part (2% of theory) of chloroethyl isocyanate, of boiling point 92° C/1,013 mbar, are obtained.
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Synthesis routes and methods II

Procedure details

57 parts of 1-chloroethylcarbamic acid chloride are introduced into 700 parts by volume of isopropyl isocyanate at 22° C., the mixture is heated to 70° C. in the course of 1.5 hours whilst passing a slight stream of nitrogen through it, and the reaction mixture is condensed in a cold trap at -70° C. 12 parts (43% of theory) of vinyl isocyanate of boiling point 38.5° C./1013 mbar, 0.85 part (2% of theory) of chloroethyl isocyanate of boiling point 92° C./1013 mbar and 218 parts of isopropyl isocyanate are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Chloroethyl isocyanate exert its cytotoxic effects?

A1: this compound primarily exhibits its cytotoxicity through carbamoylation reactions with biological molecules. It readily reacts with nucleophilic groups, particularly sulfhydryl groups like those found in glutathione and cysteine residues of proteins. [, , , , , ]

Q2: What are the downstream consequences of this compound-mediated carbamoylation?

A2: Carbamoylation by CEIC can disrupt crucial cellular processes by modifying:

  • Enzymes: CEIC inhibits enzymes like glutathione reductase, aldehyde dehydrogenase 1 (ALDH1), and DNA polymerase II, interfering with detoxification pathways, drug metabolism, and DNA replication, respectively. [, , , , ]
  • DNA: While primarily a carbamoylating agent, research suggests CEIC might indirectly contribute to DNA damage by inhibiting DNA repair mechanisms, potentially amplifying the cytotoxic effects of alkylating agents. [, ]
  • Other proteins: CEIC's reactivity towards sulfhydryl groups can lead to the modification of various proteins, potentially affecting their structure and function, contributing to its overall cytotoxic profile. [, ]

Q3: Is this compound's cytotoxicity dependent on oxygen levels?

A3: Research suggests that the cytotoxicity of CEIC is more pronounced under hypoxic conditions. In rat hepatocytes, CEIC demonstrated greater cytotoxicity when incubated under 5% O2 compared to 95% O2. This hypoxia-dependent toxicity was associated with a depletion of cellular ATP and glutathione levels, highlighting the importance of cellular redox status in mediating CEIC's effects. [, ]

Q4: Does this compound interact with amphotericin B?

A4: Studies have shown that CEIC can interfere with the antifungal activity of amphotericin B (AmB) against Candida albicans. This interference is attributed to CEIC's carbamoylating activity, which may disrupt the interaction between AmB and its fungal target. Interestingly, this interaction appears specific to carbamoylating agents, as non-carbamoylating nitrosoureas did not exhibit similar effects on AmB activity. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C3H4ClNO, and its molecular weight is 105.52 g/mol.

Q6: Is this compound stable in aqueous solutions?

A6: this compound is highly reactive and unstable in aqueous solutions, readily hydrolyzing to form less reactive products. Its instability in aqueous environments presents challenges for its direct use in biological systems and necessitates careful handling and storage. [, ]

Q7: How does the structure of this compound contribute to its reactivity and biological activity?

A7: The presence of both an electrophilic isocyanate group (-N=C=O) and a 2-chloroethyl group (-CH2CH2Cl) contributes to CEIC's reactivity and biological activity.

    Q8: What are the challenges associated with formulating this compound?

    A8: CEIC's high reactivity and instability in aqueous solutions pose significant challenges for its formulation and delivery. Developing strategies to stabilize CEIC and control its reactivity is crucial for harnessing its potential for therapeutic applications. [, ]

    Q9: What are the known toxicological effects of this compound?

    A9: this compound is considered toxic due to its high reactivity and ability to non-specifically modify biomolecules. It is a potential irritant and sensitizer and may pose risks upon inhalation, skin contact, or ingestion. Studies have linked CEIC exposure to various adverse effects, including:

    • Hepatotoxicity: CEIC can induce liver damage, particularly under hypoxic conditions, by depleting glutathione and ATP levels, leading to cellular dysfunction and death. [, ]
    • Carcinogenicity: The long-term effects of CEIC exposure require further investigation. Still, its potential to damage DNA and interfere with DNA repair mechanisms raises concerns about its potential carcinogenicity. [, ]

    Q10: Are there strategies to improve the targeted delivery of this compound?

    A10: Delivering CEIC specifically to target cells or tissues remains a significant challenge due to its inherent reactivity and lack of selectivity. Future research could explore strategies like:

      Q11: How is this compound typically detected and quantified?

      A11: Detecting and quantifying CEIC often involves techniques like:

      • Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with sensitive detectors, such as mass spectrometry (MS), are commonly used to separate, identify, and quantify CEIC in complex mixtures. []
      • Spectroscopy: While CEIC's inherent instability can complicate direct spectroscopic analysis, techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be used to characterize its structure and monitor its reactions. [, ]

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